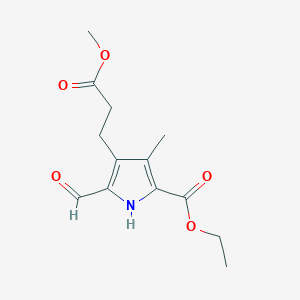

5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole-3-propanoic Acid Methyl Ester

Descripción general

Descripción

Ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate is a complex organic compound belonging to the class of pyrrole derivatives. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique structural features, which include a formyl group, a methoxy group, and an ester functional group.

Métodos De Preparación

The synthesis of ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of a base such as sodium ethoxide and an acid catalyst like p-toluenesulfonic acid .

Análisis De Reacciones Químicas

Ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Substitution: Nucleophilic substitution reactions can occur at the ester or methoxy groups, using reagents like sodium methoxide or other nucleophiles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Antitumor Activity : Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. Studies have shown that 5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole derivatives can induce apoptosis in cancer cells, making them potential candidates for drug development against various cancers .

- Anti-inflammatory Properties : Compounds featuring similar structural motifs have been explored for their anti-inflammatory effects. The incorporation of the ethoxycarbonyl group may enhance the bioactivity and selectivity of these compounds against inflammatory pathways .

- Antimicrobial Agents : The compound has shown promise as an antimicrobial agent, with studies indicating its effectiveness against a range of bacterial strains. This application is particularly relevant in the development of new antibiotics .

Materials Science

- Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with tailored properties. Its functional groups allow for further modifications that can enhance thermal stability and mechanical properties .

- Dyes and Pigments : Due to its vibrant color properties, it can be used in the formulation of dyes and pigments for various applications, including textiles and coatings .

Organic Synthesis

- Building Block for Complex Molecules : 5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole-3-propanoic Acid Methyl Ester serves as an essential intermediate in the synthesis of more complex organic molecules, particularly those containing pyrrole moieties .

- Reagents in Chemical Reactions : Its reactivity allows it to participate in various chemical reactions such as Michael additions and condensation reactions, making it a versatile reagent in organic synthesis .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects on breast cancer cell lines. The mechanism involved the induction of oxidative stress leading to cell death.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that formulations containing this compound showed significant inhibition against Gram-positive bacteria, suggesting its potential use in developing new antibacterial agents.

Mecanismo De Acción

The mechanism of action of ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparación Con Compuestos Similares

Ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:

Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: This compound has a similar ester functional group but differs in its amino and cyano substituents.

Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate: This compound shares the methoxy and ester groups but has different alkyl substituents.

The uniqueness of ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole-3-propanoic Acid Methyl Ester (CAS Number: 54278-05-6) is a pyrrole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

- Molecular Formula : C13H17NO5

- Molecular Weight : 267.28 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. Notably, its effectiveness was evaluated using the MTT assay, which measures cell viability.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung cancer) | <10 | |

| A375 (Melanoma) | 5.7 | |

| HT29 (Colorectal cancer) | 10–30 |

The compound exhibited significant cytotoxicity, particularly against melanoma and lung cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

Antimicrobial Activity

The compound's antimicrobial properties were assessed against both Gram-positive and Gram-negative bacteria. The results indicated that it possesses notable antibacterial activity, which could be attributed to its structural characteristics that enhance membrane permeability.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

These findings support the compound's potential application in treating bacterial infections.

Anti-inflammatory Activity

In vitro studies have also suggested that this compound may exhibit anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in human umbilical vein endothelial cells (HUVECs), which is crucial for managing inflammatory responses in various diseases.

Case Studies and Research Findings

-

Cytotoxicity in Human Cancer Cells :

A study conducted on A549 and A375 cells demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, confirming its cytotoxic properties. The mechanism of action appears to involve apoptosis induction, as evidenced by increased levels of caspase activation. -

Antibacterial Efficacy :

In a comparative study assessing several derivatives of pyrrole compounds, this compound showed superior activity against multidrug-resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent in antibiotic resistance scenarios. -

Inflammation Modulation :

The compound was tested for its ability to modulate inflammatory pathways. Results indicated a significant reduction in TNF-alpha and IL-6 levels following treatment, suggesting its utility in conditions characterized by chronic inflammation.

Propiedades

IUPAC Name |

ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-4-19-13(17)12-8(2)9(10(7-15)14-12)5-6-11(16)18-3/h7,14H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTKTQYEWVQOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C=O)CCC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573768 | |

| Record name | Ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54278-05-6 | |

| Record name | Ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.